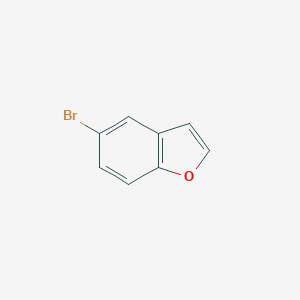

5-Bromobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOVPQORFBWFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073441 | |

| Record name | Benzofuran, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-07-5 | |

| Record name | Benzofuran, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzofuran from 5-Bromosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route for the preparation of 5-bromobenzofuran, a valuable heterocyclic building block in medicinal chemistry and materials science, starting from the readily available 5-bromosalicylaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in the practical application of this synthesis.

Introduction

Benzofuran derivatives are integral scaffolds in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the benzofuran ring provides a versatile handle for further functionalization through various cross-coupling reactions, making 5-bromobenzofuran a key intermediate in the synthesis of complex molecular architectures. This guide outlines a robust and reproducible three-step synthesis commencing with 5-bromosalicylaldehyde. The synthetic strategy involves an initial Perkin-type condensation to form a substituted benzofuran, followed by hydrolysis and subsequent decarboxylation to yield the target compound.

Synthetic Pathway Overview

The synthesis of 5-bromobenzofuran from 5-bromosalicylaldehyde proceeds through a three-step sequence involving the formation and subsequent removal of a directing group at the 2-position of the benzofuran core.

Figure 1: Overall synthetic pathway for the preparation of 5-bromobenzofuran from 5-bromosalicylaldehyde.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

This step involves the reaction of 5-bromosalicylaldehyde with ethyl bromoacetate in the presence of a base to form the benzofuran ring through an intramolecular condensation.[1]

Materials:

-

5-Bromosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Ice water

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and cesium carbonate (1.0 eq.) in DMF.

-

Stir the mixture thoroughly at room temperature.

-

Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 30 minutes.

-

Increase the reaction temperature to 120 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water and stir vigorously for 30 minutes to precipitate the product.

-

Collect the precipitate by filtration, wash the filter cake with deionized water, and dry to obtain ethyl 5-bromobenzofuran-2-carboxylate as a yellow powdery solid.

Step 2: Hydrolysis of Ethyl 5-bromobenzofuran-2-carboxylate to 5-Bromobenzofuran-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed procedure.

Materials:

-

Ethyl 5-bromobenzofuran-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) (for acidification)

Procedure:

-

Dissolve ethyl 5-bromobenzofuran-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq.) to the mixture.

-

Heat the reaction mixture at reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry to yield 5-bromobenzofuran-2-carboxylic acid.

Step 3: Decarboxylation of 5-Bromobenzofuran-2-carboxylic acid to 5-Bromobenzofuran

The final step involves the removal of the carboxylic acid group to yield the target 5-bromobenzofuran. A microwave-assisted copper-catalyzed protodecarboxylation is an efficient method.[1]

Materials:

-

5-Bromobenzofuran-2-carboxylic acid

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

N-Methyl-2-pyrrolidone (NMP)

-

Quinoline

Procedure:

-

In an oven-dried 10 mL microwave vial, add 5-bromobenzofuran-2-carboxylic acid (1.0 mmol), Cu₂O (0.05 mmol), and 1,10-phenanthroline (0.10 mmol).

-

Make the reaction mixture inert by purging with an inert gas (e.g., argon or nitrogen).

-

Add a mixture of NMP (1.5 mL) and quinoline (0.5 mL) via syringe.

-

Seal the vial and subject the mixture to microwave irradiation at 190 °C for 15 minutes with a maximum power of 150 W.

-

After the reaction, cool the vial to room temperature.

-

The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with dilute acid (to remove quinoline) and brine, drying over anhydrous sulfate, and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic protocol.

| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromosalicylaldehyde, Ethyl bromoacetate | Cs₂CO₃ | DMF | 120 | 2 | ~60[1] |

| 2 | Ethyl 5-bromobenzofuran-2-carboxylate | NaOH or KOH | Ethanol/Water | Reflux | 2-4 | >90 (Typical) |

| 3 | 5-Bromobenzofuran-2-carboxylic acid | Cu₂O, 1,10-phenanthroline | NMP, Quinoline | 190 (MW) | 0.25 | High (Typical) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 5-bromobenzofuran.

Figure 2: General experimental workflow for the synthesis of 5-bromobenzofuran.

This guide provides a detailed and actionable protocol for the synthesis of 5-bromobenzofuran. Researchers are advised to adhere to all standard laboratory safety procedures when carrying out these chemical transformations. The provided yields are indicative and may vary based on the specific reaction scale and purification techniques employed.

References

An In-depth Technical Guide to the Mechanisms of 5-Bromobenzofuran Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis has been approached through various mechanistic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable yields. This technical guide provides a comprehensive overview of the core mechanisms for the formation of 5-bromobenzofuran, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Core Synthetic Mechanisms

The formation of the 5-bromobenzofuran core can be broadly categorized into four primary mechanistic pathways: the Rap-Stoermer reaction, palladium-catalyzed cross-coupling and cyclization, intramolecular cyclization, and the Perkin rearrangement. Each of these routes offers a strategic approach to the synthesis of this important molecule.

Rap-Stoermer Reaction

The Rap-Stoermer reaction is a classical and direct method for the synthesis of 2-acylbenzofurans from a substituted salicylaldehyde and an α-haloketone.[2][3][4] For the synthesis of 5-bromobenzofuran derivatives, this reaction commences with 5-bromosalicylaldehyde.

Mechanism:

The reaction is typically base-catalyzed and proceeds through a cascade of nucleophilic substitution, addition, and dehydration.[4] The base, often triethylamine or potassium carbonate, deprotonates the phenolic hydroxyl group of 5-bromosalicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an ether intermediate. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring.[2]

Caption: Mechanism of the Rap-Stoermer Reaction.

Quantitative Data:

| Starting Materials | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane | K₂CO₃ | - | - | - | - | [5] |

| Substituted Salicylaldehydes, α-Haloketones | Triethylamine | Neat | 130 | - | 81-97 | [2] |

| 5-Bromosalicylonitrile, Chloroacetone | K₂CO₃ | Acetone | Reflux | 8-10 | - |

Experimental Protocol: Synthesis of 2-Benzoyl-5-bromobenzofuran [6]

-

To a solution of 5-bromosalicylaldehyde (1.0 mmol) and phenacyl bromide (1.0 mmol) in an appropriate solvent, add potassium carbonate (1.5 mmol).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-benzoyl-5-bromobenzofuran.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

A powerful and versatile method for the synthesis of substituted benzofurans involves a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization.[7][8] To synthesize 5-bromobenzofuran, a suitable starting material would be 4-bromo-2-iodophenol. The higher reactivity of the carbon-iodine bond allows for selective coupling at the 2-position.[9]

Mechanism:

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[10] The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne to form a copper(I) acetylide. Transmetalation of the alkynyl group to the palladium complex, followed by reductive elimination, yields the 2-alkynylphenol intermediate. Subsequent intramolecular 5-exo-dig cyclization, often promoted by the catalyst system or a base, forms the benzofuran ring.[7][8]

Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization.

Quantitative Data:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂EtN | DMF | rt | 57 | [8] |

| 4-Bromo-2,6-diiodoaniline | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, PPh₃ | Amine | Anhydrous | 50-70 | High | [9] |

Experimental Protocol: General Procedure for Sonogashira Coupling/Cyclization [11][12]

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromo-2-iodophenol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) in an anhydrous solvent (e.g., THF or DMF).

-

Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv).

-

Heat the reaction mixture (typically 50-80 °C) and monitor its progress using TLC.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Intramolecular Cyclization

The formation of 5-bromobenzofuran can also be achieved through the intramolecular cyclization of appropriately substituted precursors. A key strategy involves the base-promoted cyclization of compounds like 2-(4-bromo-2-formylphenoxy)acetic acid derivatives.

Mechanism:

In the presence of a base, the acidic proton of the methylene group adjacent to the ester or nitrile is abstracted, forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ortho-formyl group. The resulting alkoxide intermediate subsequently eliminates a leaving group (e.g., water after protonation) to form the furan ring.

Caption: Base-Promoted Intramolecular Cyclization.

Quantitative Data:

| Precursor | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-(4-bromo-2-formylphenoxy)hexanoic acid | Triethylamine | Toluene | 80 | 67 | [10] |

| 2-(4-bromo-2-cyanophenoxy)acetate | K₂CO₃ | DMF | - | - | |

| 2-(4-bromo-2-cyanophenoxy)acetamide | KOH | Alcohol | - | - |

Experimental Protocol: Synthesis of 2-n-Butyl-5-bromobenzofuran [10]

-

To a solution of 2-(4-bromo-2-formylphenoxy)hexanoic acid (0.144 mol) in toluene (250 ml), add anhydrous triethylamine (0.47 mol).

-

Slowly add benzenesulfonyl chloride (0.202 mol) at 80 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a 5% aqueous sodium hydroxide solution.

-

Separate the organic phase and wash sequentially with dilute hydrochloric acid, deionized water, aqueous sodium hydroxide, and brine.

-

Concentrate the organic phase and purify the resulting oil by silica gel chromatography to yield 2-n-butyl-5-bromobenzofuran.

Perkin Rearrangement

The Perkin rearrangement provides a route to benzofuran-2-carboxylic acids from 3-halocoumarins.[13][14] To obtain a 5-bromobenzofuran derivative, a 6-bromo-3-halocoumarin would be the required starting material.

Mechanism:

The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone ring, forming a carboxylate and a phenoxide.[15] This is followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide, leading to ring closure and the formation of the benzofuran-2-carboxylic acid after an elimination step.[13][15]

Caption: Mechanism of the Perkin Rearrangement.

Quantitative Data:

| 3-Halocoumarin | Base | Solvent | Method | Time (min) | Yield (%) | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | Microwave (300W) | 5 | 99 | [15] |

| 3-Bromocoumarins | NaOH | Ethanol | Reflux | 180 | Quantitative | [15] |

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [15]

-

In a microwave reaction vessel, dissolve the 6-bromo-3-halocoumarin (1.0 equiv) in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Seal the vessel and subject it to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79 °C).

-

After cooling, acidify the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the 5-bromobenzofuran-2-carboxylic acid.

Conclusion

The synthesis of 5-bromobenzofuran can be accomplished through several robust and versatile mechanistic pathways. The choice of a particular method will depend on the availability of starting materials, the desired substitution pattern on the final product, and the scale of the synthesis. The Rap-Stoermer reaction offers a direct route from 5-bromosalicylaldehyde, while palladium-catalyzed methods provide flexibility in introducing various substituents. Intramolecular cyclizations are efficient for specifically designed precursors, and the Perkin rearrangement is a classic method for accessing the corresponding carboxylic acid derivative. This guide provides the foundational knowledge for researchers to select and optimize the most suitable synthetic strategy for their specific needs in the development of novel molecules incorporating the 5-bromobenzofuran scaffold.

References

- 1. researchportal.unamur.be [researchportal.unamur.be]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry [arabjchem.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 14. Perkin Rearrangement [drugfuture.com]

- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural scaffold, featuring a bromine atom on the benzene ring of the benzofuran core, imparts distinct chemical properties and a versatile reactivity profile. This makes it an invaluable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The bromine atom acts as a convenient handle for various chemical transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical properties and reactivity of 5-bromobenzofuran, offering detailed experimental protocols for key transformations and visual aids to elucidate reaction pathways.

Chemical Properties of 5-Bromobenzofuran

5-Bromobenzofuran is a colorless to pale yellow liquid under standard conditions.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol and ether.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₅BrO |

| Molecular Weight | 197.03 g/mol [1][2] |

| CAS Number | 23145-07-5[1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Melting Point | 8 °C[3] |

| Boiling Point | 226 °C (lit.)[3] |

| Density | 1.573 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.605[3] |

| Flash Point | 95.2 °C[1] |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether.[1] |

Spectroscopic Data

Mass Spectrometry (GC-MS): The mass spectrum of 5-Bromobenzofuran shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.

-

Major Peaks: m/z 196 (M+), 198 (M+2)[4]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring system. The protons on the furan ring (at positions 2 and 3) will likely appear as doublets, while the protons on the benzene ring will exhibit a more complex splitting pattern due to the bromine substituent.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms of the benzofuran core. The carbon atom attached to the bromine will be significantly influenced, and its chemical shift can be predicted based on empirical data for bromoarenes.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic and furan rings (in the 1600-1450 cm⁻¹ region), and C-O-C stretching of the ether linkage. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Reactivity of 5-Bromobenzofuran

The reactivity of 5-Bromobenzofuran is dominated by the presence of the bromine atom, which makes it an excellent substrate for a variety of synthetic transformations. The benzofuran ring system itself can also undergo electrophilic substitution, although the bromine atom influences the regioselectivity of such reactions.

Cross-Coupling Reactions

5-Bromobenzofuran is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. 5-Bromobenzofuran readily participates in Suzuki couplings to introduce aryl or vinyl substituents at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromobenzofuran with an Arylboronic Acid

Materials:

-

5-Bromobenzofuran

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water

Procedure (Conventional Heating): [1][5]

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromobenzofuran (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

-

Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Procedure (Microwave Irradiation): [1]

-

To a microwave reaction vial equipped with a magnetic stir bar, add 5-Bromobenzofuran (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 0.1 mol% of a suitable Pd(II)-complex), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes), with stirring.

-

After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

-

Work-up and purify the product as described in the conventional heating method.

Caption: Suzuki-Miyaura coupling of 5-Bromobenzofuran.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. 5-Bromobenzofuran can be coupled with various alkenes to introduce vinyl groups at the 5-position.

Experimental Protocol: Heck-Mizoroki Reaction of 2-acetyl-5-bromobenzofuran with Styrene [6]

Materials:

-

2-acetyl-5-bromobenzofuran

-

Styrene (or other alkene)

-

Palladium catalyst (e.g., a Pd(II)-complex, 0.25 mol%)

-

Base (e.g., Triethylamine (Et₃N))

-

Additive (e.g., Tetrabutylammonium bromide (TBAB))

-

Solvent (e.g., Dimethylformamide (DMF))

Procedure (Conventional Heating): [6]

-

In a reaction vessel, combine 2-acetyl-5-bromobenzofuran, the palladium catalyst, the base (Et₃N), and the additive (TBAB) in the solvent (DMF).

-

Add the alkene (e.g., styrene).

-

Heat the mixture at a specified temperature (e.g., 130 °C) for a designated time (e.g., 4 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture.

-

Perform an appropriate aqueous work-up, typically involving extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Procedure (Microwave Irradiation): [6]

-

In a microwave reaction vial, combine the reactants, catalyst, base, and additive in the chosen solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate at a specific power and temperature (e.g., 250 Watt at 160 °C) for a shorter duration (e.g., 5 minutes).

-

After cooling, work-up and purify the product as described for the conventional method.

Caption: Heck-Mizoroki reaction workflow.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly effective for introducing alkynyl moieties onto the 5-position of the benzofuran ring.

Experimental Protocol: Sonogashira Coupling of 5-Bromobenzofuran with a Terminal Alkyne [7][8]

Materials:

-

5-Bromobenzofuran

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine (Et₃N), 2.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromobenzofuran (1.0 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Under the inert atmosphere, add the anhydrous solvent (e.g., THF) and the degassed base (e.g., triethylamine).

-

To the stirred solution, add the palladium catalyst and copper(I) iodide.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycles in Sonogashira coupling.

Electrophilic Substitution

The benzofuran ring system can undergo electrophilic substitution. The bromine atom at the 5-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, the inherent reactivity of the furan ring often leads to substitution at the 2-position.

Experimental Protocol: Electrophilic Bromination of Benzofuran to 5-Bromobenzofuran [9]

This protocol describes the synthesis of 5-bromobenzofuran from benzofuran, illustrating an electrophilic substitution on the parent heterocycle.

Materials:

-

Benzofuran

-

Ammonium bromide (NH₄Br)

-

Acetic acid (AcOH)

-

Water (H₂O)

-

Electrolysis setup (for electro-bromination)

Procedure (Electro-bromination): [9]

-

In an electrolysis cell, prepare a solution of benzofuran in a mixture of acetic acid and water (e.g., 100:1 ratio).

-

Add ammonium bromide as the bromine source and supporting electrolyte.

-

Apply a constant current to the solution.

-

The reaction proceeds with the electrochemical generation of the brominating species.

-

Monitor the reaction progress to ensure the formation of 5-bromobenzofuran as the primary product.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

-

Purify the product by distillation or chromatography.

Metallation

The bromine atom of 5-bromobenzofuran can be exchanged with a metal, such as lithium or magnesium, to form an organometallic intermediate. These intermediates are potent nucleophiles and can react with a variety of electrophiles to introduce new functional groups at the 5-position.

Experimental Protocol: Lithiation of a Benzofuran Derivative [10]

This is a general procedure for the lithiation of a benzofuran, which can be adapted for 5-bromobenzofuran to achieve halogen-metal exchange.

Materials:

-

5-Bromobenzofuran

-

n-Butyllithium (n-BuLi) or other organolithium reagent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Electrophile (e.g., CO₂, aldehydes, ketones)

Procedure:

-

Dissolve 5-bromobenzofuran in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent (e.g., n-BuLi) to the solution.

-

Stir the mixture at low temperature for a specified time to allow for the halogen-metal exchange to occur, forming 5-lithiobenzofuran.

-

Add the desired electrophile to the solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product.

Conclusion

5-Bromobenzofuran is a highly valuable and versatile building block in organic synthesis. Its chemical properties, particularly the presence of the bromine atom, allow for a wide range of chemical transformations. The cross-coupling reactions, electrophilic substitutions, and metallation reactions discussed in this guide highlight the synthetic utility of this compound. The provided experimental protocols offer a starting point for researchers to utilize 5-bromobenzofuran in the synthesis of novel and complex molecules for various applications in drug discovery and materials science. The continued exploration of the reactivity of 5-bromobenzofuran is expected to lead to the development of new synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]

- 4. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 5-Bromobenzofuran: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromobenzofuran, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromobenzofuran. Due to the limited availability of directly published experimental spectra for 5-Bromobenzofuran, the NMR data presented here are predicted values based on the analysis of the parent molecule, benzofuran, and established substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 5-Bromobenzofuran (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | d | ~2.0 | H-4 |

| ~7.6 | d | ~2.2 | H-2 |

| ~7.5 | dd | ~8.7, 2.0 | H-6 |

| ~7.4 | d | ~8.7 | H-7 |

| ~6.8 | d | ~2.2 | H-3 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromobenzofuran (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-7a |

| ~145.0 | C-2 |

| ~130.0 | C-3a |

| ~128.0 | C-6 |

| ~125.0 | C-4 |

| ~116.0 | C-5 |

| ~112.0 | C-7 |

| ~107.0 | C-3 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Note: Predicted values are based on the known spectrum of benzofuran and the expected electronic effects of the bromine substituent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-Bromobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O stretch (furan ring) |

| ~880-800 | Strong | C-H out-of-plane bending (substituted benzene) |

| ~750 | Strong | C-Br stretch |

Note: This table presents characteristic absorption bands expected for 5-Bromobenzofuran based on its functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 5-Bromobenzofuran

| m/z | Relative Intensity (%) | Assignment |

| 198 | High | [M+2]⁺ molecular ion (due to ⁸¹Br isotope) |

| 196 | High | [M]⁺ molecular ion (due to ⁷⁹Br isotope) |

| 117 | Medium | [M - Br]⁺ |

| 89 | Medium | [M - Br - CO]⁺ |

Ionization Mode: Electron Ionization (EI). The presence of two peaks of nearly equal intensity at m/z 196 and 198 is characteristic of a compound containing one bromine atom.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-20 mg of 5-Bromobenzofuran for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2]

-

If the sample does not fully dissolve, gentle vortexing or sonication can be applied.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4][5]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of liquid 5-Bromobenzofuran or a small amount of the solid directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Sample Preparation (Solution) :

-

Dissolve a small amount of 5-Bromobenzofuran in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).[6]

-

Transfer the solution to a liquid IR cell (e.g., NaCl or KBr plates).

-

-

Data Acquisition :

-

Place the ATR accessory or the liquid cell into the sample compartment of the IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

Mass Spectrometry (MS)

-

Sample Introduction :

-

Ionization :

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[11]

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.[11]

-

-

Data Analysis :

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak(s) to determine the molecular weight. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 5-Bromobenzofuran.

References

- 1. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. webassign.net [webassign.net]

- 7. Experimental Design [web.mit.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 5-Bromobenzofuran in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromobenzofuran, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental protocol for researchers to determine the solubility of 5-Bromobenzofuran in a range of common organic solvents.

Introduction to 5-Bromobenzofuran and its Solubility

5-Bromobenzofuran (CAS No: 23145-07-5) is a heterocyclic compound with a molecular formula of C₈H₅BrO. It is a colorless to pale yellow liquid at room temperature.[1] In drug discovery and development, the solubility of a lead compound or intermediate is a pivotal physicochemical property that influences its bioavailability, formulation, and overall viability as a drug candidate. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), making it a critical parameter to assess in the early stages of research. While qualitatively described as having good solubility in organic solvents like ethanol and ether, precise quantitative data is essential for reproducible and scalable chemical processes.[1]

Principles of Solubility

The solubility of a substance is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the substance. For a liquid solute like 5-Bromobenzofuran in an organic solvent, this is often referred to as miscibility. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. The polarity of common organic solvents can be a useful guide for predicting general solubility trends.

Quantitative Solubility Data

| Solvent Class | Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Alcohols | Methanol | 5.1 | 25 | ||

| Ethanol | 4.3 | 25 | |||

| Isopropanol | 3.9 | 25 | |||

| Ketones | Acetone | 5.1 | 25 | ||

| Methyl Ethyl Ketone | 4.7 | 25 | |||

| Esters | Ethyl Acetate | 4.4 | 25 | ||

| Ethers | Diethyl Ether | 2.8 | 25 | ||

| Tetrahydrofuran (THF) | 4.0 | 25 | |||

| Aromatic Hydrocarbons | Toluene | 2.4 | 25 | ||

| Halogenated Solvents | Dichloromethane | 3.1 | 25 | ||

| Chloroform | 4.1 | 25 | |||

| Aprotic Polar Solvents | Acetonitrile | 5.8 | 25 | ||

| Dimethylformamide (DMF) | 6.4 | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |

Polarity Index values are approximate and can vary slightly based on the scale used.

Experimental Protocol: Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solute with the solvent for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

5-Bromobenzofuran (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 5-Bromobenzofuran.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Bromobenzofuran to a glass vial. An excess is confirmed by the presence of an undissolved phase after equilibration.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4]

-

After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the undissolved 5-Bromobenzofuran to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no undissolved material is disturbed.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification Method 1: UV-Vis Spectroscopy

This method is suitable due to the strong UV absorbance of aromatic compounds like 5-Bromobenzofuran.[5]

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 5-Bromobenzofuran of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.[6]

-

-

Analysis:

-

Determine the wavelength of maximum absorbance (λ_max) for 5-Bromobenzofuran in the specific solvent by scanning a standard solution.

-

Measure the absorbance of the blank (pure solvent), each calibration standard, and the prepared sample solution at the λ_max.

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and is an excellent alternative, especially if the solvent has significant UV absorbance or if impurities are present.[7]

-

Preparation of Calibration Standards:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically suitable for small organic molecules.[7]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common starting point. The composition should be optimized to achieve a good peak shape and retention time for 5-Bromobenzofuran.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Consistent for all standards and samples (e.g., 10 µL).

-

Detection: UV detector set at the λ_max of 5-Bromobenzofuran.

-

-

Analysis:

-

Inject the calibration standards and the prepared sample solution into the HPLC system.

-

Plot a calibration curve of the peak area versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Apply the dilution factor to calculate the concentration in the original saturated solution.

-

Convert the concentration to the final desired units of solubility.

-

Conclusion

This guide provides a detailed framework for the experimental determination of the solubility of 5-Bromobenzofuran in common organic solvents. By following the standardized shake-flask method and employing precise analytical quantification, researchers can generate the reliable and accurate solubility data essential for advancing their work in chemical synthesis, process development, and pharmaceutical research. The provided table template and workflow diagram serve as practical tools to support these experimental efforts.

References

- 1. sciencing.com [sciencing.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. aai.solutions [aai.solutions]

- 6. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]

- 7. Small Molecule HPLC [sigmaaldrich.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Enigmatic Status of 5-Bromobenzofuran Derivatives: A Survey of Synthetic Origins and Biological Potential

A comprehensive review of scientific literature reveals a notable absence of 5-Bromobenzofuran derivatives as naturally occurring compounds. Despite the prevalence of other brominated aromatic compounds and a wide array of benzofuran derivatives isolated from terrestrial and marine organisms, the 5-bromo substituted benzofuran core has, to date, only been accessible through synthetic chemistry. This technical guide explores the synthetic pathways developed for their creation, summarizes their evaluated biological activities, and provides detailed experimental protocols for their synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

Natural Occurrence: An Unfruitful Search

Extensive searches of chemical and biological databases have not yielded any definitive reports on the isolation and characterization of 5-Bromobenzofuran derivatives from natural sources such as marine sponges, algae, tunicates, or terrestrial plants. While these organisms are rich sources of other halogenated and benzofuran-containing natural products, the specific 5-bromo substitution pattern on the benzofuran scaffold appears to be absent in nature's chemical inventory. The scientific literature, however, is rich with methodologies for the chemical synthesis of these compounds, suggesting their importance lies in medicinal chemistry and materials science rather than in the field of natural products.[1][2][3][4]

Synthetic Pathways to 5-Bromobenzofuran Derivatives

The primary route for the synthesis of 5-Bromobenzofuran derivatives commences with commercially available and relatively inexpensive starting materials, most notably 5-bromosalicylaldehyde. Various synthetic strategies have been employed to construct the benzofuran core and introduce further diversity at other positions.

A common and effective method involves the reaction of 5-bromosalicylaldehyde with α-halo ketones or esters, followed by an intramolecular cyclization. This approach allows for the introduction of various substituents at the 2- and 3-positions of the benzofuran ring.

Another key synthetic transformation is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which utilizes a 5-bromobenzofuran intermediate to introduce a wide range of aryl or vinyl groups.[1][2] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 5-Bromobenzofuran derivatives, highlighting key reaction types.

Biological Activities of Synthetic 5-Bromobenzofuran Derivatives

The interest in 5-Bromobenzofuran derivatives is primarily driven by their potential pharmacological activities. Synthetic analogs have been evaluated for a range of biological effects, with the most promising results observed in the areas of anticancer and antimicrobial research. The bromine atom at the 5-position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

| Compound Class | Biological Activity | Key Findings | References |

| 5-Bromobenzofuran-based heterocycles | Antimicrobial | Showed promising activity against various bacterial and fungal strains. | [4] |

| (5-bromobenzofuran-2-yl)ketonethiosemicarbazones | Oxidant properties | Induced oxidative stress in rats. | [5] |

| 5-Bromo-3-(2-phenethyl)benzofuran-2-yl derivatives | Tau oligomer inhibition | Investigated as potential agents for neurodegenerative diseases. | [6] |

| 5-Bromobenzofuran analogues | Anticancer | Exhibited cytotoxic effects against various cancer cell lines. | [7] |

Experimental Protocols for Synthesis

Due to the absence of natural sources, this section provides a representative experimental protocol for the synthesis of a 5-Bromobenzofuran derivative, based on published literature.

Synthesis of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone

This synthesis serves as an example of constructing a more complex 5-bromobenzofuran derivative.

Step 1: Preparation of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone [5]

-

Reactants: 5-bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, and potassium carbonate.

-

Procedure: A mixture of 5-bromosalicylaldehyde, 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane, and potassium carbonate is refluxed in a suitable solvent (e.g., acetone or ethanol).

-

Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired product.

Synthesis of (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone[6]

-

Reactants: (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone and thiosemicarbazide.

-

Procedure: The ketone synthesized in Step 1 is reacted with thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid.

-

Work-up: The resulting thiosemicarbazone typically precipitates from the reaction mixture upon cooling and can be collected by filtration and recrystallized to obtain the pure product.

Conclusion

While the quest for naturally occurring 5-Bromobenzofuran derivatives has thus far been unsuccessful, the synthetic accessibility of this scaffold has opened avenues for the exploration of its biological potential. The methodologies developed for their synthesis are robust and allow for the creation of diverse molecular architectures. The preliminary biological data, particularly in the areas of anticancer and antimicrobial research, suggest that 5-Bromobenzofuran derivatives are a promising class of compounds for further investigation in drug discovery programs. Future research will likely focus on the optimization of their biological activities through systematic structural modifications and a deeper understanding of their mechanisms of action. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this synthetically derived, yet biologically intriguing, class of molecules.

References

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. US11306075B2 - Benzofuran, benzothiophene, and indole analogs that inhibit the formation of tau oligomers and their method of use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The 5-Bromobenzofuran Scaffold: A Privileged Core in Drug Discovery

A Technical Guide to the Potential Biological Activities, Experimental Evaluation, and Therapeutic Promise of 5-Bromobenzofuran Derivatives.

For Researchers, Scientists, and Drug Development Professionals.

The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] The introduction of a bromine atom at the 5-position of the benzofuran scaffold creates a versatile building block, 5-bromobenzofuran, whose derivatives have demonstrated significant potential across several therapeutic areas. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance binding affinity, metabolic stability, and overall biological activity.[3][4] This technical guide provides a comprehensive overview of the reported biological activities of 5-bromobenzofuran derivatives, detailed experimental protocols for their evaluation, and a look into the signaling pathways they modulate.

Core Biological Activities

Derivatives of the 5-bromobenzofuran scaffold have exhibited promising activity in three primary areas: oncology, infectious diseases, and inflammation.

Anticancer Activity

The cytotoxic potential of brominated benzofurans against various cancer cell lines is well-documented.[5][6] The presence of bromine, often in combination with other functional groups, can significantly enhance the anticancer effects.[4][7] These compounds are thought to exert their activity through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][5]

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents, and bromo-substituted benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[1][8] The inhibitory activity of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures.[9] Some derivatives have shown excellent activity against Gram-negative bacteria and notable antifungal activity against species like Candida albicans.[9][10]

Anti-inflammatory Activity

Benzofuran derivatives have been investigated for their ability to mitigate inflammatory responses.[11][12] Certain hybrid molecules incorporating the benzofuran scaffold have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[13][14][15] The mechanism of action is often linked to the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[12][13]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various 5-bromobenzofuran and related benzofuran derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |

| 1c | 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran | HeLa (Cervical) | 25 | [5] |

| K562 (Leukemia) | 30 | [5] | ||

| MOLT-4 (Leukemia) | 180 | [5] | ||

| 1e | 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | HeLa (Cervical) | 40 | [5] |

| K562 (Leukemia) | 35 | [5] | ||

| MOLT-4 (Leukemia) | 45 | [5] | ||

| 3a | Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate | HeLa (Cervical) | 20 | [5] |

| K562 (Leukemia) | 25 | [5] | ||

| MOLT-4 (Leukemia) | 30 | [5] | ||

| 3d | Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylate | HeLa (Cervical) | 35 | [5] |

| K562 (Leukemia) | 40 | [5] | ||

| MOLT-4 (Leukemia) | 30 | [5] | ||

| Compound 16 | Benzofuran and N-aryl piperazine hybrid | A549 (Lung) | 0.12 | [14][16] |

| SGC7901 (Gastric) | 2.75 | [14][16] |

Table 2: Antimicrobial Activity of Halogenated Benzofuran Derivatives

| Compound ID | Derivative Description | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |

| III, IV, VI | Halogenated 3-Benzofurancarboxylic acids | Gram-positive cocci | Antibacterial | 50 - 200 | [10] |

| III, VI | Halogenated 3-Benzofurancarboxylic acids | Candida albicans | Antifungal | 100 | [10] |

| III, VI | Halogenated 3-Benzofurancarboxylic acids | Candida parapsilosis | Antifungal | 100 | [10] |

| Compound 1 | Azabenzofuran from Penicillium crustosum | Salmonella typhimurium | Antibacterial | 12.5 | [15] |

| Escherichia coli | Antibacterial | 25 | [15] | ||

| Staphylococcus aureus | Antibacterial | 12.5 | [15] | ||

| Compound 6 | Benzofuran from Penicillium crustosum | Penicillium italicum | Antifungal | 12.5 | [15] |

| Colletotrichum musae | Antifungal | 12.5 - 25 | [15] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound ID | Derivative Description | Assay | IC50 (µM) | Reference |

| Compound 16 | Benzofuran and N-aryl piperazine hybrid | NO Production Inhibition (LPS-stimulated RAW-264.7) | 5.28 | [14][16] |

| Compound 5d | Piperazine/benzofuran hybrid | NO Production Inhibition (LPS-stimulated RAW-264.7) | 52.23 | [13] |

| Compound 1 | Azabenzofuran from Penicillium crustosum | NO Production Inhibition (LPS-stimulated RAW-264.7) | 17.3 | [15] |

| Compound 4 | Azabenzofuran from Penicillium crustosum | NO Production Inhibition (LPS-stimulated RAW-264.7) | 16.5 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of 5-bromobenzofuran derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-bromobenzofuran derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[5]

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

-

Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.[3]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[3]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.[13]

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Absorbance Reading: The absorbance is measured at 540 nm.

-

Calculation: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of inhibition is determined relative to LPS-stimulated cells without compound treatment.

Visualizations: Pathways and Workflows

Diagrams of key signaling pathways and experimental workflows provide a visual understanding of the mechanisms and methodologies involved.

Caption: PI3K/Akt/mTOR pathway with potential inhibition by 5-bromobenzofuran derivatives.

Caption: NF-κB signaling pathway and its inhibition in anti-inflammatory response.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

The 5-bromobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom at the 5-position provides a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of novel 5-bromobenzofuran derivatives and their evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, in vivo studies are needed to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this versatile scaffold holds great promise for the development of new and effective therapeutic agents.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. ijpbs.com [ijpbs.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. 5-Bromobenzofuran-3-carboxylic acid | 461663-79-6 | Benchchem [benchchem.com]

- 11. jopcr.com [jopcr.com]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-Bromobenzofuran, a key heterocyclic scaffold in medicinal chemistry and materials science. While specific experimental data for electrophilic substitutions on 5-Bromobenzofuran is limited in readily available literature, this document extrapolates from the known reactivity of benzofuran and its derivatives to predict reaction outcomes and provide representative experimental protocols. This guide covers the core principles of reactivity and regioselectivity, detailed methodologies for key electrophilic substitution reactions, and quantitative data presented for comparative analysis.

Core Principles: Reactivity and Regioselectivity of 5-Bromobenzofuran

Benzofuran is an aromatic heterocyclic compound with a furan ring fused to a benzene ring. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. Theoretical and experimental studies on benzofuran itself indicate that electrophilic substitution preferentially occurs at the C2 position of the furan ring. This is due to the greater stabilization of the cationic intermediate (sigma complex) formed upon attack at this position, where the positive charge can be effectively delocalized over the adjacent benzene ring.

The presence of a bromine atom at the C5 position of the benzene ring in 5-Bromobenzofuran introduces additional electronic and steric factors that influence its reactivity in electrophilic substitution reactions. Bromine is a deactivating group due to its electron-withdrawing inductive effect, which reduces the overall electron density of the aromatic system and thus decreases the rate of electrophilic attack compared to unsubstituted benzofuran. However, bromine is also an ortho-, para-director due to the resonance effect of its lone pairs.

Considering the inherent preference for substitution at the C2 position of the benzofuran ring system, the primary electrophilic attack is still expected to occur on the furan ring. The deactivating effect of the bromine at C5 would likely make the reaction conditions for substitution at the furan ring positions more forcing than for unsubstituted benzofuran.

For electrophilic attack on the benzene ring, the bromine atom at C5 will direct incoming electrophiles to the ortho (C4 and C6) and para (C7) positions. However, substitution on the benzene ring is generally less favorable than on the furan ring in benzofurans.

Therefore, the expected order of reactivity for electrophilic substitution on 5-Bromobenzofuran is:

C2 > C3 > Benzene Ring Positions (C4, C6, C7)

Key Electrophilic Substitution Reactions of 5-Bromobenzofuran

This section details the methodologies for key electrophilic substitution reactions. It is important to note that the following protocols are representative examples based on reactions with benzofuran or closely related derivatives, as specific procedures for 5-Bromobenzofuran are not widely reported. The reaction conditions may require optimization for 5-Bromobenzofuran.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For benzofurans, this is typically achieved using a mixture of nitric acid and a dehydrating agent.

Expected Product: 2-Nitro-5-bromobenzofuran

Experimental Protocol:

-

Reagents: 5-Bromobenzofuran, Nitric acid (fuming), Acetic anhydride.

-

Procedure:

-

Dissolve 5-Bromobenzofuran (1.0 eq) in acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom. Bromination of benzofurans can be achieved using various brominating agents.

Expected Product: 2,5-Dibromobenzofuran

Experimental Protocol:

-

Reagents: 5-Bromobenzofuran, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-Bromobenzofuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst.

Expected Product: 2-Acyl-5-bromobenzofuran

Experimental Protocol:

-

Reagents: 5-Bromobenzofuran, Acetyl chloride (or another acyl chloride), Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM).

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.